molecular formula C11H14N2O2 B7888261 (4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

Cat. No.: B7888261
M. Wt: 206.24 g/mol
InChI Key: DSVIHYOAKPVFEH-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with hydroxymethyl, methyl, and phenyl groups. Its stereochemistry is defined by the (4R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as phenylhydrazine and methylglyoxal.

    Formation of Pyrazolidinone Ring: The reaction between phenylhydrazine and methylglyoxal under acidic or basic conditions leads to the formation of the pyrazolidinone ring.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

    Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the (4R) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitric acid, sulfuric acid, halogens, and Lewis acids.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, nitro compounds, sulfonic acids, and halogenated derivatives.

Scientific Research Applications

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the development of novel pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as inflammatory signaling, oxidative stress response, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone: The enantiomer of the compound with different stereochemistry.

    4-(hydroxymethyl)-4-methyl-1-phenyl-3-pyrazolidinone: Without specific stereochemistry.

    4-methyl-1-phenyl-3-pyrazolidinone: Lacking the hydroxymethyl group.

Uniqueness

(4r)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is unique due to its specific (4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, interaction with biological targets, and overall efficacy in various applications.

Properties

IUPAC Name

(4R)-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(8-14)7-13(12-10(11)15)9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,15)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVIHYOAKPVFEH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(NC1=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN(NC1=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.